[2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl]methanamine
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Overview
Description
[2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl]methanamine: is an organic compound with the molecular formula C10H12F3NO. This compound is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further substituted with a methyl group and a methanamine group. The trifluoroethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenol and 2,2,2-trifluoroethanol.
Etherification: The 2-methylphenol undergoes etherification with 2,2,2-trifluoroethanol in the presence of a suitable catalyst, such as sulfuric acid, to form 2-methyl-4-(2,2,2-trifluoroethoxy)phenol.
Amination: The resulting 2-methyl-4-(2,2,2-trifluoroethoxy)phenol is then subjected to amination using reagents like ammonia or methylamine under controlled conditions to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl]methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding oxides or ketones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: It can participate in substitution reactions, where the trifluoroethoxy group or the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Formation of ketones or oxides.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Drug Development: Investigated for potential pharmacological properties and as a precursor in drug synthesis.
Medicine:
Pharmaceutical Research: Explored for its potential therapeutic effects and as a building block in the development of new medications.
Industry:
Material Science: Used in the production of specialized materials with unique properties.
Agriculture: Investigated for its potential use in agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of [2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine: A closely related compound with similar structural features.
[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid: Another compound with a trifluoroethoxy group attached to a phenyl ring.
Uniqueness:
Trifluoroethoxy Group: The presence of the trifluoroethoxy group imparts unique chemical properties, such as increased lipophilicity and stability.
Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and importance.
Properties
IUPAC Name |
[2-methyl-4-(2,2,2-trifluoroethoxy)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-7-4-9(3-2-8(7)5-14)15-6-10(11,12)13/h2-4H,5-6,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHUMEJNZUZHDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(F)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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